

Introduction: Beyond Color – The Scientific Profile of Betanin

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Compound of Interest

Compound Name: *Betanin, AldrichCPR*

CAS No.: 7659-95-2

Cat. No.: B1666910

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Betanin (CAS 7659-95-2), widely recognized by its E number E162, is the principal red-violet pigment found in beetroot (*Beta vulgaris*)[1][2]. It belongs to the betalain class of water-soluble, nitrogen-containing pigments, specifically the betacyanin subgroup[2][3][4]. While its primary industrial application is as a natural food colorant in products ranging from dairy to confectionery, its utility extends far beyond aesthetics[2][5]. For researchers and drug development professionals, betanin presents a molecule of significant interest due to its potent antioxidant, anti-inflammatory, and chemoprotective properties[5][6].

This guide serves as a technical resource, providing an in-depth analysis of betanin's core chemical and physical properties. It is crucial to note that many commercial preparations, including those from suppliers like Sigma-Aldrich (formerly AldrichCPR), are often sold as a red beet extract diluted with a carrier like dextrin, not as a pure compound[7]. This distinction is vital for accurate experimental design, quantification, and interpretation of biological effects. We will delve into the molecule's inherent instability—a critical factor for its handling and application—and provide validated protocols for its extraction, purification, and quantification, empowering scientists to harness its full potential.

Section 1: Chemical Identity and Structure

Betanin's structure is that of a glycoside. Its aglycone (the non-sugar component) is betanidin, which is linked to a glucose molecule[1]. This composite structure, featuring a complex system of conjugated double bonds, is the source of its vibrant color and its notable biological

activity[2]. The core is composed of a betalamic acid chromophore condensed with cyclo-Dopa, which is then glycosylated[8][9].

A simplified representation of the Betanin chemical structure.

Table 1: Core Chemical Identifiers for Betanin

Property	Value	Source(s)
CAS Number	7659-95-2	[1][10]
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₁₃	[11][12][13]
Molecular Weight	550.47 g/mol	[12]
IUPAC Name	(2S)-4-[2-[(2S)-2-Carboxy-5-(β-D-glucopyranosyloxy)-2,3-dihydro-6-hydroxy-1H-indol-1-yl]ethenyl]-2,3-dihydro-2,6-pyridinedicarboxylic acid	[14]
Synonyms	Beetroot Red, E162, Betanine, Phytolaccanin	[1][12][15]
Class	Betalain, Betacyanin, Phenolic Glycoside	[1][2][15]

Section 2: Physicochemical & Spectroscopic Properties

The utility of betanin in both industrial and research settings is dictated by its physical and chemical properties. Its high water solubility makes it ideal for aqueous formulations, while its distinct spectroscopic signature is the cornerstone of its quantification.

Table 2: Key Physicochemical and Spectroscopic Properties of Betanin

Property	Value / Description	Rationale & Significance	Source(s)
Appearance	Red to dark purple powder or crystalline solid.	The color is a direct result of the extended π -conjugated system in the molecule.	
Solubility	Water-soluble.	The presence of multiple polar groups (hydroxyls, carboxylic acids, glycosidic linkage) confers high aqueous solubility.	[2][4]
UV-Vis λ_{\max}	535 - 540 nm (in water).	This strong absorbance peak in the visible spectrum is used for spectrophotometric quantification.	[8]
Molar Extinction Coefficient (ϵ)	$\sim 60,000 - 65,600$ L \cdot mol $^{-1}\cdot$ cm $^{-1}$ (at λ_{\max} in water).	A high ϵ value indicates strong light absorption, allowing for sensitive detection and quantification even at low concentrations using the Beer-Lambert law.	[16][17][18][19]

Fluorescence	Exhibits very weak fluorescence.	The excited state has a short lifetime, efficiently dissipating absorbed light energy as heat rather than photons, a property that may contribute to its photoprotective role in plants. [1]
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The quantification of betanin is most commonly and reliably achieved via UV-Vis spectrophotometry. By applying the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, ϵ is the molar extinction coefficient, c is the concentration, and l is the pathlength, one can accurately determine the concentration of a betanin solution. Given the molecule's pH-dependent color, it is imperative that these measurements are performed in a buffered solution (typically pH 5.0-6.0) to ensure consistency and accuracy.

Section 3: Stability Profile: A Critical Consideration

A comprehensive understanding of betanin's stability is paramount for any successful application. It is a labile molecule, susceptible to degradation by several environmental factors.

- **Effect of pH:** Betanin's color and stability are profoundly dependent on pH. It exhibits a bright bluish-red color between pH 4 and 5, which shifts to a blue-violet as the pH increases[1]. The optimal stability range is generally considered to be between pH 3 and 7[9][20]. Outside this range, particularly in alkaline conditions, it rapidly degrades via hydrolysis to a yellow-brown color[1]. Severe acidic conditions ($\text{pH} < 3$) can also lead to degradation. This behavior is due to the protonation state of the carboxylic acid and phenolic hydroxyl groups, which alters the electronic conjugation of the chromophore.
- **Thermal Lability:** Heat is a significant catalyst for betanin degradation. Degradation becomes considerable at temperatures above 50 °C[21]. The half-life of betanin decreases dramatically with increasing temperature; for instance, the half-life at 100 °C is only a few minutes, compared to many hours at lower temperatures[22]. This sensitivity restricts its use to products that are not subjected to high-temperature processing, such as frozen goods, or

those with a short shelf life[1][15]. The degradation pathway involves hydrolysis of the glycosidic bond and decarboxylation[22][23].

- **Photosensitivity and Oxidation:** Betanin degrades when exposed to light and oxygen, especially in aqueous solutions with high water activity[1]. This process can be accelerated by the presence of metal cations like iron and copper[1]. To mitigate this, the addition of antioxidants, such as ascorbic acid, and sequestrants can be employed, along with protective packaging to block light and oxygen[1]. In its dry, powdered form, betanin is significantly more stable in the presence of oxygen[1].

Table 3: Summary of Betanin Stability

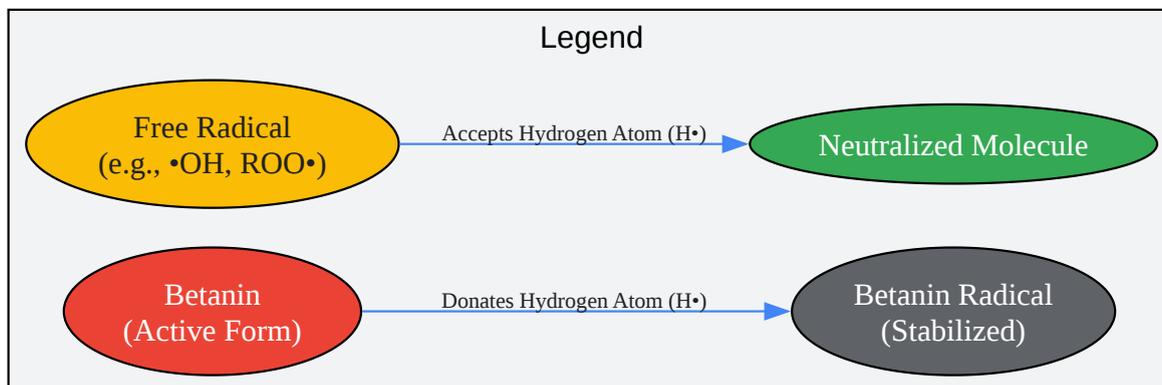
Condition	Stability Profile	Protective Measures
pH	Optimal between 3-7; unstable at alkaline and highly acidic pH.	Maintain pH within the 4.0-6.0 range for processing and storage.
Temperature	Degrades above 50°C; very short half-life at high temperatures.	Use in frozen or refrigerated products; avoid high-heat processing.
Light/Oxygen	Degrades in aqueous solution when exposed to light and oxygen.	Store in opaque, airtight containers; add antioxidants (e.g., ascorbic acid).
Storage	Stable for over 9 months when frozen (-30 °C); stable for ~20 days at 4 °C.	For long-term storage, keep frozen in a purified, dry state.

Section 4: Antioxidant Activity and Mechanism

Betanin is a formidable antioxidant, a property derived from its chemical structure. Both the phenolic and cyclic amine components are effective electron donors, enabling the molecule to neutralize a wide array of reactive oxygen species (ROS)[21].

The primary mechanism of action is free radical scavenging. Betanin can donate a hydrogen atom from its hydroxyl groups or an electron to neutralize highly reactive radicals, thereby terminating damaging chain reactions[24]. This activity is pH-dependent, with the deprotonated

(anionic) forms of the molecule showing greater antiradical activity[21]. Studies have consistently shown that betanin's antioxidant capacity is significantly higher than that of common antioxidants like ascorbic acid and catechin in various assays (e.g., DPPH, ABTS)[2][21][25]. This potent activity allows betanin to protect biological molecules, such as lipids in cell membranes (preventing lipid peroxidation) and DNA, from oxidative damage[2][5][25].



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Simplified antioxidant mechanism of betanin via hydrogen donation.

Section 5: Experimental Protocols

The following protocols provide validated, step-by-step methodologies for the extraction, purification, and quantification of betanin, with explanations for key procedural choices.

Protocol 1: Extraction and Purification of Betanin from *Beta vulgaris*

This protocol is adapted from established laboratory methods to yield high-purity betanin suitable for research purposes[26][27]. The rationale is to efficiently extract the water-soluble pigment while minimizing degradation.

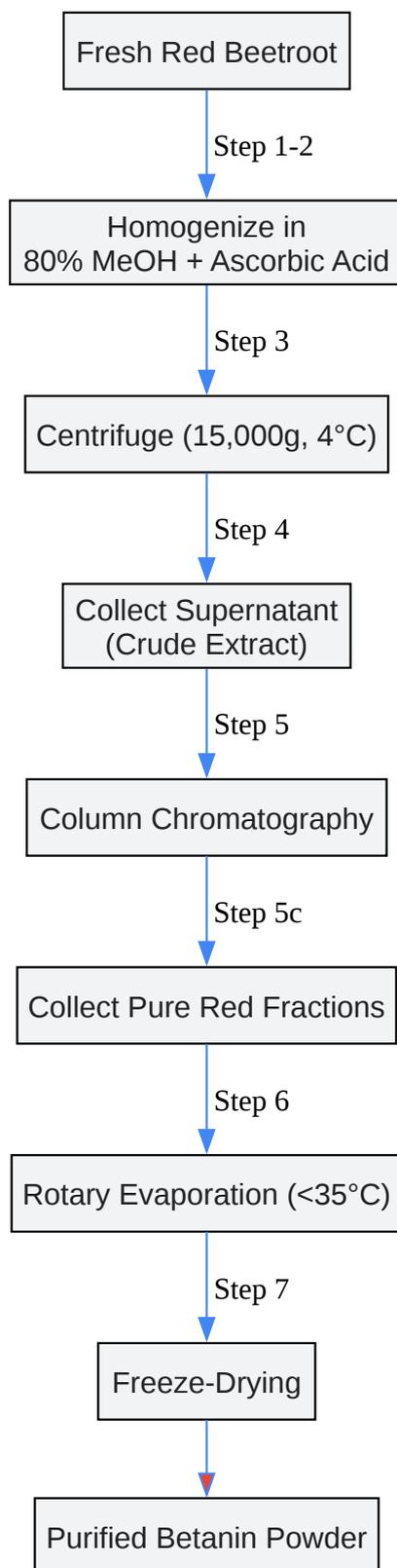
Materials:

- Fresh red beetroots

- Extraction Solvent: 80% Methanol in water (v/v) containing 50 mM ascorbic acid. Rationale: The methanol/water mixture efficiently solubilizes betanin, while ascorbic acid acts as an antioxidant to prevent degradation during extraction.
- Elution Solvent for Chromatography: Methanol/water/glacial acetic acid (9:0.3:0.7 v/v/v).
- Silica gel for column chromatography.
- Centrifuge, rotary evaporator, freeze-dryer.

Methodology:

- Preparation: Wash and chop fresh beetroots into small pieces.
- Extraction: Homogenize the chopped beetroots with the extraction solvent at a solid-to-liquid ratio of 1:5 (g/mL). Stir mechanically for 30-60 minutes at room temperature, protected from light. Rationale: A 1:5 ratio ensures sufficient solvent for efficient mass transfer of the pigment from the plant matrix^[9]. Light protection is critical to prevent photodegradation.
- Clarification: Centrifuge the resulting slurry at 15,000 x g for 30 minutes at 4°C to pellet solid debris.
- Collection: Carefully decant and collect the red supernatant, which is the crude betanin extract.
- Purification: a. Prepare a silica gel column equilibrated with the elution solvent. b. Load the crude extract onto the column. c. Elute the column with the elution solvent, collecting the vibrant red fractions. Monitor the separation visually or by thin-layer chromatography (TLC). Rationale: Column chromatography separates betanin from other plant components like sugars, acids, and other pigments based on polarity.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C. Rationale: Low temperature is essential to prevent thermal degradation.
- Final Product: Freeze-dry the concentrated, purified betanin to obtain a stable, dark red powder. Store at -30°C or below, protected from light and moisture.



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Workflow for the extraction and purification of betanin.

Protocol 2: Spectrophotometric Quantification of Betanin

This protocol provides a reliable method for determining the concentration of a purified betanin solution.

Materials:

- Purified betanin sample.
- Buffer solution (e.g., 0.1 M citrate-phosphate buffer, pH 5.5). Rationale: A buffered system is required to ensure a consistent pH, as betanin's absorbance spectrum is pH-dependent.
- UV-Vis Spectrophotometer.
- Quartz or glass cuvettes (1 cm pathlength).

Methodology:

- **Sample Preparation:** Accurately weigh a small amount of purified betanin powder and dissolve it in the pH 5.5 buffer to create a stock solution.
- **Dilution:** Create a dilution of the stock solution with the same buffer to achieve an absorbance reading within the spectrophotometer's linear range (typically 0.2 - 0.8).
- **Measurement:** a. Set the spectrophotometer to measure absorbance at 535 nm. b. Use the buffer solution to zero (blank) the instrument. c. Measure the absorbance of the diluted betanin sample.
- **Calculation:** Use the Beer-Lambert law to calculate the concentration: $\text{Concentration (mol/L)} = \text{Absorbance} / (\epsilon * l)$
 - **Absorbance:** The value measured at 535 nm.
 - **ϵ (Molar Extinction Coefficient):** Use a value of 60,000 L·mol⁻¹·cm⁻¹[\[9\]](#)[\[18\]](#).
 - **l (Pathlength):** 1 cm.

- Conversion to mg/mL: To convert the concentration to mg/mL, multiply the molar concentration by the molecular weight of betanin (550.47 g/mol) and divide by 1000.

Section 6: Applications in Research and Development

Betanin's dual functionality as a vibrant colorant and a potent bioactive compound makes it valuable across several sectors.

- Food & Beverage Industry: As an approved natural colorant (E162), it offers a "clean-label" alternative to synthetic red dyes[1][2][5]. Its application is best suited for low-acidity foods and those with minimal heat processing and short shelf lives to preserve its color integrity[4][9].
- Pharmaceuticals & Nutraceuticals: The strong antioxidant and anti-inflammatory activities of betanin are the focus of extensive research[5]. Studies suggest it may play a role in mitigating oxidative stress-related conditions by scavenging free radicals and potentially inducing the expression of the body's own phase II detoxifying enzymes[2][28]. Its ability to inhibit LDL oxidation points to potential benefits in cardiovascular health[5][25].
- Cosmetics: In the cosmetic industry, betanin is used as a natural pigment in various formulations, appealing to the growing consumer demand for plant-derived ingredients[2][5].

Conclusion

Betanin is a molecule of profound scientific and commercial interest. While its vibrant red hue has secured its place in the food industry, its true potential lies in its robust biological activity. For researchers, a successful investigation hinges on a thorough understanding of its chemical properties, particularly its inherent instabilities related to pH, heat, and light. Commercial preparations such as those from Aldrich (Sigma-Aldrich) are valuable starting materials, but their nature as diluted extracts necessitates careful characterization for quantitative studies. By employing rigorous extraction, purification, and analytical protocols as outlined in this guide, scientists can effectively isolate and study this promising natural compound, paving the way for novel applications in nutrition, medicine, and materials science.

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